molecular formula C16H12F3NO2 B2766426 3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one CAS No. 327082-89-3

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B2766426
CAS No.: 327082-89-3
M. Wt: 307.272
InChI Key: HAHPKKVPRVOYGH-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be formed through a [2+2] cycloaddition reaction between a ketene and an imine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

  • Introduction of Fluorine Atoms: : The fluorine atoms can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity.

  • Substitution with Phenyl Groups: : The phenyl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the use of aryl halides and boronic acids in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations for industrial production include:

    Optimization of Reaction Conditions: Ensuring that the reaction conditions are optimized for large-scale production to achieve high yields and purity.

    Cost-Effective Reagents: Using cost-effective and readily available reagents to minimize production costs.

    Safety and Environmental Considerations: Implementing safety measures and environmentally friendly practices to minimize the impact of production on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Disruption of Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis, which can lead to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-4-phenylazetidin-2-one: Lacks the additional fluorine and methoxyphenyl groups, which may result in different chemical and biological properties.

    4-(3-Fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one: Lacks the difluoro substitution, which may affect its reactivity and interactions with molecular targets.

    3,3-Difluoro-1-phenylazetidin-2-one: Lacks the additional fluorine and methoxyphenyl groups, leading to potential differences in its applications and effectiveness.

Uniqueness

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of multiple fluorine atoms and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these substituents may enhance its stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

3,3-difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c1-22-13-7-5-12(6-8-13)20-14(16(18,19)15(20)21)10-3-2-4-11(17)9-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHPKKVPRVOYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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